molecular formula C24H19ClN6O2S B12753061 Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- CAS No. 88152-03-8

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl-

Cat. No.: B12753061
CAS No.: 88152-03-8
M. Wt: 491.0 g/mol
InChI Key: HUXMKFRNCSTNKB-UHFFFAOYSA-N
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Description

Key Functional Groups and Their Roles

Functional Group Role in Molecular Interactions
Sulfonamide (-SO₂NH-) Hydrogen bonding, polar interactions
Indole NH Hydrogen bonding, π–π stacking
Hydrazino (-NH-NH-) Conformational flexibility, metal binding
Pyrimidine N Hydrogen-bond acceptance, aromaticity
Chlorophenyl Cl Hydrophobicity, steric effects

The chlorine atom’s electronegativity alters electron density across the indole system, potentially influencing reactivity and binding affinity.

Properties

CAS No.

88152-03-8

Molecular Formula

C24H19ClN6O2S

Molecular Weight

491.0 g/mol

IUPAC Name

4-[2-[2-(4-chlorophenyl)-1H-indol-3-yl]hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28-30H,(H,26,27,31)

InChI Key

HUXMKFRNCSTNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)NNC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Reaction Step Reagents and Conditions Yield (%) Notes
Indole Derivative Formation Fischer indole synthesis or functionalization Variable Dependent on precursor availability and reaction conditions
Hydrazine Coupling Hydrazine hydrate, DCM, stirring at room temperature High (>80%) Ensures hydrazino group attachment
Sulfonamide Formation Sulfonyl chloride, pyridine, DCM, 0 °C followed by room temp ~81% High purity achieved; crystallized from ethyl acetate:hexane mixture
Pyrimidine Substitution Pyrimidine derivative, organic solvent Variable Final step; dependent on pyrimidine derivative used

Representative Synthesis Example

Preparation of Ethyl 3-(Chlorosulfonyl)benzoate :

  • Chlorosulfonic acid (9 g, 73 mmol) was added dropwise to DCM (25 mL) cooled to 0 °C.
  • The mixture was stirred for 1 hour at this temperature and then for another hour at room temperature.
  • The reaction mixture was evaporated under reduced pressure.
  • The resulting material was washed with hexane and crystallized from a mixture of ethyl acetate and hexane (20%) to yield ethyl 3-(chlorosulfonyl)benzoate (54 g, ~81% yield).

Sulfonamide Coupling Reaction :

  • Ethyl 3-(chlorosulfonyl)benzoate (3 g, 10.1 mmol) was dissolved in DCM (5 mL).
  • Pyridine (5 mL) was added at room temperature.
  • The reaction mixture was cooled to 0 °C before adding a substituted amine.
  • Stirring continued at room temperature until completion.
  • The product was purified and characterized.

Challenges and Optimization

  • Reaction Time : Shortening reaction times while maintaining yield is critical for scalability.
  • Purity : Ensuring high purity requires careful control of temperature and solvent ratios during crystallization.
  • Cost Efficiency : Avoiding expensive reagents while maintaining reproducibility is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives in managing diabetes. For instance, a series of benzenesulfonamide derivatives were synthesized and tested for their antidiabetic properties. The results indicated that some derivatives exhibited significant hypoglycemic effects comparable to established drugs like glibenclamide. The structural modifications of these compounds could lead to more effective antidiabetic agents in future research .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focused on the design and synthesis of new benzenesulfonamide derivatives demonstrated their ability to inhibit carbonic anhydrase IX, an enzyme linked to tumor progression. The most promising derivatives showed IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX and induced apoptosis in breast cancer cell lines (MDA-MB-231), suggesting a mechanism for their anticancer activity .

Antimicrobial Effects

The antimicrobial properties of benzenesulfonamides are well-documented. Research has shown that derivatives can inhibit bacterial growth by targeting specific enzymes necessary for bacterial survival. Compounds exhibiting antibacterial and anti-biofilm activities have been identified, indicating their potential use in treating infections caused by resistant bacterial strains .

Summary of Research Findings

Application Area Findings References
AntidiabeticSome derivatives showed hypoglycemic activity comparable to glibenclamide
AnticancerInhibition of carbonic anhydrase IX with significant apoptosis induction in cancer cells
AntimicrobialEffective against various bacteria; potential for treating resistant infections

Case Studies

  • Antidiabetic Evaluation : A study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives and tested them in vivo on diabetic rat models. Results indicated that certain compounds had comparable efficacy to glibenclamide, suggesting structural modifications could enhance their effectiveness .
  • Anticancer Mechanism : Research demonstrated that specific benzenesulfonamide derivatives could selectively inhibit carbonic anhydrase IX while sparing other isozymes, highlighting their potential as targeted cancer therapies .
  • Broad-Spectrum Antimicrobial Activity : Another study evaluated the antibacterial properties of various benzenesulfonamides against common pathogens, establishing a correlation between structure and antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenesulfonamide Derivatives with Quinazoline Linkages

Compounds 21–24 from share a benzenesulfonamide core but differ in substituents and linker chemistry. Key comparisons include:

  • Structural Features: Unlike the target compound’s hydrazino-pyrimidine linkage, these analogs employ a thioether-quinazoline bridge. Substituents vary at the phenyl ring (2-chloro, 3-chloro, 4-chloro, 4-fluoro), influencing electronic and steric properties.
  • Physical Properties :
Compound Substituent Melting Point (°C) Yield (%)
21 2-chloro 273–275 84
22 3-chloro 297–298 85
23 4-chloro 278–280 88
24 4-fluoro 299–300 88

The 4-chloro derivative (23) exhibits a moderate melting point and high yield, suggesting stability and synthetic efficiency. The target compound’s hydrazino linker may reduce melting points compared to thioether-linked analogs due to altered crystallinity.

  • Biological Activity: These compounds inhibit carbonic anhydrase, a property attributed to the sulfonamide group.

Indole-Based Sulfonamides with Anti-Inflammatory Activity

Compound 30 (), (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine, shares the 4-chlorophenyl-indole motif but replaces the hydrazino-pyrimidine group with a thiazole-indole linkage. Key differences:

  • Pharmacological Profile : Compound 30 exhibits superior anti-inflammatory and analgesic activity, likely due to the thiazole moiety’s electron-withdrawing effects and indole’s role in COX inhibition . The target compound’s pyrimidinyl group may confer distinct pharmacokinetics (e.g., solubility, bioavailability) but requires experimental validation.
  • Synthetic Routes: Compound 30 is synthesized via Schiff base formation, whereas the target compound’s hydrazino linker suggests a condensation reaction pathway.

Pyrimidine-Containing Structural Analogs

and list benzenesulfonamide derivatives with pyrimidine-related heterocycles, such as 3-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-pyrimidoindol-4-one () and indapamide (). Comparisons include:

  • Heterocyclic Impact : Pyrimidine rings enhance π-π stacking and hydrogen-bonding interactions, critical for target binding. The target compound’s pyrimidinyl group may improve affinity for kinases or nucleotide-binding proteins compared to quinazoline or thiazole analogs .
  • Druglikeness: Indapamide (), a sulfonamide-diuretic, highlights the clinical relevance of benzenesulfonamide hybrids. The target compound’s larger indole-hydrazino-pyrimidine scaffold may reduce oral bioavailability compared to smaller analogs .

Data Tables

Table 1. Physical Properties of Benzenesulfonamide Analogs

Compound ID Core Structure Substituent Melting Point (°C) Yield (%) Reference
Target Compound Hydrazino-pyrimidine 4-chlorophenyl Not reported
21 () Thioether-quinazoline 2-chlorophenyl 273–275 84
23 () Thioether-quinazoline 4-chlorophenyl 278–280 88
30 () Thiazole-indole 4-chlorophenyl Not reported

Biological Activity

Benzenesulfonamide, 4-(2-(2-(4-chlorophenyl)-1H-indol-3-yl)hydrazino)-N-2-pyrimidinyl- is a complex organic compound with diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has a molecular formula of C21H17ClN6O2SC_{21}H_{17}ClN_{6}O_{2}S and a molecular weight of approximately 452.9 g/mol. Its structure includes a benzenesulfonamide group, an indole moiety, and a hydrazino linkage, which contribute to its biological activity.

PropertyValue
CAS Number 88151-96-6
Molecular Formula C21H17ClN6O2S
Molecular Weight 452.9 g/mol
IUPAC Name 2-[4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]phenyl]sulfonylguanidine

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Indole Moiety : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
  • Azo Coupling Reaction : The indole derivative undergoes azo coupling with a diazonium salt derived from 4-chloroaniline.
  • Sulfonamide Formation : The azo compound is reacted with benzenesulfonyl chloride in the presence of a base to create the final sulfonamide product.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives exhibit significant anticancer activity. A study investigating various sulfonamide compounds reported that those containing indole structures demonstrated potent inhibition against cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives. For instance, compounds similar to the one were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like ciprofloxacin. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase activity, which is essential in various physiological processes including acid-base balance and respiration. This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema.

Case Studies

  • Antitumor Activity : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of benzenesulfonamide with indole structures exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549). The IC50 values ranged from 5 to 15 µM, indicating potent activity.
  • Antibacterial Screening : Another research article evaluated the antibacterial efficacy of various benzenesulfonamides against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting strong antibacterial properties.

Q & A

Basic: What are the established synthetic routes for synthesizing this benzenesulfonamide derivative, and what critical reaction conditions are required?

Methodological Answer:
The synthesis typically involves multi-step procedures, including:

  • Core Formation : Construction of the indole-pyrimidine scaffold via hydrazone linkage formation between 4-chlorophenylindole derivatives and pyrimidinyl sulfonamide precursors.
  • Coupling Reactions : Use of activating agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) to facilitate sulfonamide bond formation .
  • Catalytic Optimization : Advanced methods employ magnetically retrievable graphene-based catalysts (e.g., CoFe@rGO) to enhance yield and reduce reaction time in aziridine ring-opening steps .
    Key Conditions : Strict temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization.

Basic: How is the structural characterization of this compound validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms aromatic proton environments and hydrazino (-NH-NH-) linkage integration .
    • HRMS : Validates molecular weight (e.g., C₂₂H₁₇ClN₆O₂S, expected [M+H]⁺: 485.08) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the planar indole-pyrimidine system and sulfonamide geometry .
  • HPLC-Purity : ≥95% purity confirmed using C18 columns with acetonitrile/water gradients .

Basic: What in vitro assays are standard for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • Carbonic Anhydrase Inhibition : Stopped-flow CO₂ hydrase assay using recombinant human isoforms (e.g., CA-II, CA-IX) .
    • Kinase Profiling : Radioactive ATP-binding assays against tyrosine kinase targets .
  • Antiproliferative Activity :
    • MTT Assay : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Advanced: How to design experiments to elucidate its enzyme inhibition mechanism?

Methodological Answer:

  • Kinetic Studies :
    • Lineweaver-Burk Plots : Differentiate competitive/non-competitive inhibition by varying substrate concentrations .
    • Fluorescence Quenching : Monitor tryptophan residue changes in the enzyme active site .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on sulfonamide-Zn²⁺ interactions in carbonic anhydrases .
  • Mutagenesis : Validate key binding residues (e.g., Thr199 in CA-II) via site-directed mutagenesis .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Sodium or disodium salts (e.g., with phosphoric acid) enhance solubility in polar solvents .
  • Co-Solvent Systems : Use ethanol/water (1:4 v/v) or PEG-400 for formulation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via esterase-sensitive linkages .
    Validation : Solubility assessed via shake-flask method, and bioavailability via rodent plasma AUC measurements .

Advanced: How to resolve contradictions in reported biological efficacy across cell lines?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell density, serum concentration, exposure time) across studies .
  • Orthogonal Assays : Validate results using clonogenic survival or 3D spheroid models to exclude false positives from MTT .
  • Proteomic Profiling : Identify differential expression of target enzymes (e.g., CA-IX in hypoxic vs. normoxic conditions) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Scaffold Modifications :
    • Indole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chlorophenyl position to enhance CA inhibition .
    • Pyrimidine Variants : Replace pyrimidinyl with triazinyl to alter steric hindrance .
  • Pharmacophore Mapping : QSAR models using descriptors like logP, polar surface area, and H-bond donors .
  • In Vivo Correlation : Compare IC₅₀ values with tumor regression in xenograft models .

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